Meobentine sulfate

Description

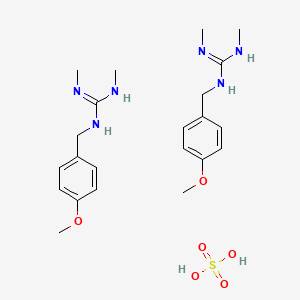

Structure

3D Structure of Parent

Properties

CAS No. |

58503-79-0 |

|---|---|

Molecular Formula |

C22H36N6O6S |

Molecular Weight |

512.6 g/mol |

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-2,3-dimethylguanidine;sulfuric acid |

InChI |

InChI=1S/2C11H17N3O.H2O4S/c2*1-12-11(13-2)14-8-9-4-6-10(15-3)7-5-9;1-5(2,3)4/h2*4-7H,8H2,1-3H3,(H2,12,13,14);(H2,1,2,3,4) |

InChI Key |

LVEGWDSAJVVBHT-UHFFFAOYSA-N |

SMILES |

CNC(=NC)NCC1=CC=C(C=C1)OC.CNC(=NC)NCC1=CC=C(C=C1)OC.OS(=O)(=O)O |

Canonical SMILES |

CNC(=NC)NCC1=CC=C(C=C1)OC.CNC(=NC)NCC1=CC=C(C=C1)OC.OS(=O)(=O)O |

Other CAS No. |

58503-79-0 |

Related CAS |

46464-11-3 (Parent) |

Synonyms |

is(N-4-methoxybenzyl-N',N''-dimethylguanidine)sulphate meobentine meobentine sulfate meobentine sulfate (2:1) meobentine sulphate Rythmatine |

Origin of Product |

United States |

Mechanistic Pharmacological Characterization of Meobentine Sulfate

In Vitro Pharmacodynamics and Cellular Interactions of Meobentine (B1676204) Sulfate (B86663)

The cellular effects of Meobentine sulfate have been explored through various in vitro models, revealing its interactions with key components of cardiac electrophysiology.

Investigations into Ion Channel Modulation by this compound

While direct and comprehensive studies on the specific ion channel interactions of this compound are limited, its electrophysiological profile suggests modulation of cardiac ion channels. The primary observed effects are a use-dependent decrease in the maximum rate of depolarization (Vmax) of phase 0 of the cardiac action potential and a prolongation of the action potential duration. tg.org.aunih.gov The reduction in Vmax is indicative of sodium channel blockade. openstax.orgnih.gov Furthermore, the prolongation of the action potential duration is a characteristic often associated with the blockade of potassium channels, which are responsible for repolarization. pnas.orgdrugbank.com One industry source categorizes this compound as a potassium channel blocker. cenmed.com

In studies on isolated canine Purkinje fibers, Meobentine produced a notable prolongation of the action potential duration. tg.org.aunih.gov In ventricular muscle cells, the most significant effect observed was a decrease in the maximum rate of depolarization. tg.org.aunih.gov These findings suggest that this compound likely exerts its antiarrhythmic effects through a combination of sodium and potassium channel modulation. There is no direct evidence to suggest significant interaction with calcium channels. hodoodo.comheartandstroke.catg.org.au

Examination of Transporter System Interactions with this compound

There is a lack of specific research data examining the direct interactions of this compound with cardiac or neuronal transporter systems, such as the norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), or dopamine (B1211576) transporter (DAT). taylorandfrancis.comeurofinsdiscovery.comnih.gov While its structural analog, bethanidine (B1219629), is known for its effects on adrenergic neuronal function, this compound is noted to lack these inhibitory effects on adrenergic neuronal function. cenmed.com This suggests that its interaction with monoamine transporters may be minimal, though direct studies are needed for confirmation.

Evaluation of Enzyme Activity Modulation by this compound

Detailed studies on the direct modulation of specific enzyme activities by this compound are not extensively available in the public domain. However, a patent has listed this compound among compounds that may be used for the modulation of antioxidant and inflammatory enzymes, although specific enzymatic targets and the nature of the modulation (inhibition or activation) were not detailed. epo.org Further research is required to elucidate any significant enzymatic interactions.

Receptor Binding and Ligand Interaction Profiling of this compound

The receptor binding profile of this compound has not been fully characterized in dedicated studies. However, some evidence suggests potential interactions with adrenergic receptors. A study on a related compound indicated that this compound possesses some affinity for alpha-1 and alpha-2 adrenergic receptors. researchgate.net Additionally, moderate increases in the ventricular fibrillation threshold following Meobentine administration have been associated with partial cardiac sympathetic blockade, as evidenced by reduced chronotropic responses to stellate ganglion stimulation. tg.org.au This suggests an indirect or direct modulatory effect on adrenergic signaling pathways. There is no available data on its interaction with other receptor systems, such as muscarinic receptors. mdpi.comdrugbank.comnih.govwikipedia.org

Electrophysiological Mechanisms of this compound in Preclinical Models

The most well-documented pharmacological effects of this compound are derived from preclinical electrophysiological studies in animal models, which have consistently demonstrated its potent antifibrillatory properties.

Effects on Ventricular Fibrillation Threshold in Animal Models

A hallmark of this compound's pharmacological profile is its ability to significantly increase the ventricular fibrillation threshold (VFT). hodoodo.comcenmed.comheartandstroke.ca This effect has been consistently observed in various canine models of cardiac arrhythmia.

In dogs under non-ischemic conditions, intravenous administration of this compound produced a dose-dependent increase in the VFT. cenmed.com This effect was also prominent during regional myocardial ischemia and in the presence of chronic ischemic injury. cenmed.com For instance, a 20 mg/kg intravenous dose of this compound was shown to substantially elevate the VFT in these models. cenmed.com Both Meobentine and its analog bethanidine have been shown to increase the ventricular fibrillation threshold. tg.org.aunih.gov

The following table summarizes the observed effects of this compound on the ventricular fibrillation threshold in a canine model.

| Condition | Control VFT (mA, mean ± SEM) | This compound (20 mg/kg) VFT (mA, mean ± SEM) | p-value |

| Non-ischemic | 7.6 ± 1.8 | 37.8 ± 8.6 | < 0.05 |

| Regional Myocardial Ischemia | 5.6 ± 1.5 | 41.8 ± 9.1 | < 0.05 |

| Chronic Ischemic Injury | 6.4 ± 1.0 | 31.0 ± 10.0 | < 0.05 |

Data adapted from a study on the antidysrhythmic actions of this compound in a canine model. cenmed.com

In conscious dogs with a previous myocardial infarction, this compound administration led to a prolongation of the ventricular tachycardia cycle length and the QRS duration, further supporting its action on cardiac conduction. cenmed.com These electrophysiological changes are consistent with the in vitro findings of action potential prolongation and reduced depolarization rate, ultimately contributing to the observed increase in the ventricular fibrillation threshold.

Modulation of Cardiac Conduction Parameters in Preclinical Tissues

In preclinical models, this compound has demonstrated a significant ability to alter cardiac conduction and refractoriness. Studies in various animal models have shown that the compound directly affects several key electrophysiological parameters, which is central to its antiarrhythmic activity.

In conscious canine models with induced myocardial infarction, intravenous administration of this compound resulted in a dose-dependent increase in the ventricular fibrillation threshold under both nonischemic and ischemic conditions. nih.gov At a dose of 20 mg/kg, the compound was observed to prolong the cycle length of ventricular tachycardia and increase the duration of the QRS complex, indicating a slowing of intraventricular conduction. nih.gov This is further supported by findings of a prolonged delay in epicardial activation following drug administration. nih.gov

Similarly, research conducted in anesthetized rats showed that intravenous this compound prolongs ventricular refractory periods. nih.gov This increase in the refractory period is a key mechanism for suppressing re-entrant arrhythmias, as it reduces the ability of the myocardial tissue to sustain the rapid and chaotic electrical impulses that characterize such conditions.

Table 1: Effects of this compound on Cardiac Conduction Parameters in Canine Models

| Parameter | Animal Model | This compound Dose | Observation | Reference |

| Ventricular Tachycardia Cycle Length | Conscious Dog (Post-MI) | 20 mg/kg | Prolonged from 169 ± 11 msec to 237 ± 20 msec | nih.gov |

| QRS Duration | Conscious Dog (Post-MI) | 20 mg/kg | Prolonged from 58 ± 2.6 msec to 71 ± 3.7 msec | nih.gov |

| Ventricular Fibrillation Threshold | Dog (Non-ischemic) | 20 mg/kg | Increased from 7.6 ± 1.8 mA to 37.8 ± 8.6 mA | nih.gov |

| Ventricular Fibrillation Threshold | Dog (Ischemic) | 20 mg/kg | Increased from 5.6 ± 1.5 mA to 41.8 ± 9.1 mA | nih.gov |

| Ventricular Refractory Periods | Anesthetized Rat | 10-20 mg/kg | Prolonged | nih.gov |

Impact on Action Potential Dynamics in Isolated Myocardial Preparations

Studies on isolated cardiac tissues have provided a more detailed understanding of this compound's cellular electrophysiological effects. The compound directly modifies the cardiac action potential, the fundamental electrical event that governs myocardial contraction.

In isolated canine Purkinje fibers, this compound induces a use-dependent decrease in the maximum rate of depolarization of phase 0 (Vmax) and reduces the action potential amplitude. nih.gov This effect on Vmax, which is primarily driven by the fast inward sodium current, is characteristic of Class I antiarrhythmic agents and contributes to the slowing of conduction velocity. Furthermore, Meobentine prolongs the total action potential duration (APD) in these fibers. nih.gov In contrast, within ventricular muscle cells, the most significant effect observed is the decrease in Vmax, with less impact on APD. nih.gov

Investigations using isolated segments of the rat ventricular wall also confirmed that this compound causes a prolongation of the action potential duration. nih.gov This effect, which lengthens the effective refractory period, is a crucial component of its antifibrillatory action, as it makes the cardiac tissue less susceptible to re-entrant excitation. nih.govcvpharmacology.com

Table 2: Effects of this compound on Action Potential Parameters in Isolated Cardiac Tissues

| Tissue Preparation | Parameter | Effect | Reference |

| Canine Purkinje Fibers | Maximum Rate of Depolarization (Vmax) | Use-dependent decrease | nih.gov |

| Canine Purkinje Fibers | Action Potential Amplitude | Decreased | nih.gov |

| Canine Purkinje Fibers | Action Potential Duration (APD) | Prolonged | nih.gov |

| Canine Ventricular Muscle | Maximum Rate of Depolarization (Vmax) | Decreased | nih.gov |

| Rat Right Ventricular Wall | Action Potential Duration (APD) | Prolonged | nih.gov |

Role of Adrenergic System Modulation in this compound's Actions

While this compound is primarily characterized by its direct electrophysiological effects, evidence suggests it also modulates the adrenergic nervous system, which plays a critical role in regulating cardiac function. Although initially described as lacking the adrenergic neuronal inhibitory effects of its parent compound, bethanidine, subsequent research has revealed a more complex interaction. nih.govnih.gov

In human studies, evidence of adrenergic neuronal blockade was also observed, particularly with higher intravenous doses. researcher.life Unlike bethanidine, which can cause an initial sympathomimetic (stimulatory) effect before its blocking action, Meobentine appears to exert its sympatholytic effects more directly, reducing heart rate and helping to restore normal sinus rhythm in the presence of arrhythmias exacerbated by sympathetic activity. nih.gov

Preclinical Pharmacokinetic and Metabolic Investigations of Meobentine Sulfate

Absorption and Distribution Studies in Preclinical Animal Models

The initial assessment of a new drug candidate involves understanding its absorption and distribution profile in living organisms. These studies are crucial for predicting how the drug will behave in humans. Typically, various animal models, such as rodents (mice and rats) and non-rodents (dogs or monkeys), are used to evaluate these parameters. imavita.com

Key parameters investigated during absorption and distribution studies include:

Bioavailability: This measures the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. Oral bioavailability is a critical factor for drugs intended for oral administration. nih.gov

Plasma Protein Binding: The extent to which a drug binds to proteins in the blood can significantly influence its distribution and elimination. Highly protein-bound drugs may have a lower volume of distribution and a longer half-life.

Tissue Distribution: These studies determine where the drug accumulates in the body after administration. This information is vital for understanding the drug's site of action and potential for tissue-specific toxicity.

Blood-to-Plasma Partition Ratio: This ratio indicates whether the drug preferentially distributes into red blood cells or remains in the plasma. nih.gov

Data from a representative preclinical absorption and distribution study for a hypothetical compound are presented in the table below.

| Parameter | Mouse | Rat | Dog | Monkey |

| Oral Bioavailability (%) | 35 | 53 | 45 | 13 |

| Volume of Distribution (L/kg) | 1.68 | 0.49 | 1.20 | 0.95 |

| Unbound Fraction in Plasma (%) | < 5 | < 6 | < 4 | < 5 |

| Blood-to-Plasma Ratio | 0.7 | 0.6 | 0.8 | 0.7 |

This table is illustrative and does not represent actual data for meobentine (B1676204) sulfate (B86663).

Biotransformation Pathways of Meobentine Sulfate in Vitro

Biotransformation, or drug metabolism, is the process by which the body chemically modifies drugs, primarily in the liver. nih.gov In vitro studies using liver-derived systems are fundamental for identifying metabolic pathways and the enzymes involved. sciepublish.com

Identification and Characterization of this compound Metabolites in In Vitro Systems

The first step in understanding a drug's metabolism is to identify the chemical structures of its metabolites. This is typically achieved by incubating the parent drug with in vitro systems such as:

Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I enzymes, particularly cytochrome P450s. evotec.com

Hepatocytes: These are whole liver cells and contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism. mdpi.com

Liver S9 Fractions: This is a subcellular fraction that contains both microsomal and cytosolic enzymes. nih.gov

Following incubation, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify the metabolites formed. mdpi.com

Enzymatic Systems Involved in this compound Metabolism in Vitro

Once metabolites are identified, the next step is to determine which enzyme systems are responsible for their formation.

Cytochrome P450 Enzyme Involvement

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to Phase I metabolism, which involves reactions like oxidation, reduction, and hydrolysis. mdpi.compurdue.edu To identify the specific CYP isoforms involved in a drug's metabolism, several approaches are used:

Recombinant CYP Enzymes: The drug is incubated with individual, recombinantly expressed CYP isoforms to see which ones can metabolize it. solvobiotech.com

Chemical Inhibition: Known selective inhibitors of specific CYP isoforms are used in liver microsomes to see which inhibitor blocks the metabolism of the drug. evotec.com

A hypothetical data table illustrating CYP450 reaction phenotyping is shown below.

| CYP Isoform | Method | Result |

| CYP3A4 | Recombinant Enzyme | Major Metabolite Formed |

| CYP2C9 | Recombinant Enzyme | Minor Metabolite Formed |

| CYP2D6 | Recombinant Enzyme | No Metabolism |

| CYP3A4 | Chemical Inhibition (Ketoconazole) | >80% Inhibition of Metabolism |

| CYP2C9 | Chemical Inhibition (Sulfaphenazole) | ~30% Inhibition of Metabolism |

This table is illustrative and does not represent actual data for this compound.

Conjugative Metabolism Pathways (e.g., Sulfation, Glucuronidation)

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule to increase its water solubility and facilitate excretion. nih.gov Key Phase II pathways include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major conjugation pathway for many drugs. taylorandfrancis.comnih.gov

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the addition of a sulfonate group. nih.govplos.org

The involvement of these pathways is investigated using liver fractions supplemented with the necessary cofactors (UDPGA for glucuronidation and PAPS for sulfation) or by using recombinant UGT and SULT enzymes. nih.govmdpi.com

Other Metabolic Enzyme Pathways

Besides CYPs, UGTs, and SULTs, other enzymes can also contribute to drug metabolism, including aldehyde oxidases (AO), flavin-containing monooxygenases (FMOs), and esterases. The involvement of these enzymes would be investigated using specific inhibitors and subcellular fractions where these enzymes are abundant.

In Vitro Metabolic Stability and Clearance Assessment of this compound

While specific data for this compound is not available, the general methodology for these assessments is well-established. For instance, in vitro systems like liver S9 fractions, which contain a broad range of phase I and phase II metabolic enzymes, are often used to provide a comprehensive metabolic profile of a new chemical entity. admescope.com The stability of a compound in these systems is a key parameter evaluated early in drug discovery to guide further development.

A doctoral dissertation by J.T. Warren, titled "Pharmacokinetic and metabolism studies of the antiarrhythmic drug meobentine...in the rat, dog and man," suggests that detailed metabolic studies of meobentine have been conducted. science.gov However, the specific results from in vitro stability and clearance assays are not detailed in the available search results.

Elimination and Excretion Mechanisms in Preclinical Animal Models

The precise mechanisms of elimination and the routes of excretion for this compound in preclinical animal models have been investigated, as indicated by a doctoral thesis focusing on the pharmacokinetics and metabolism of meobentine in rats and dogs. science.gov Generally, excretion studies in preclinical species are conducted to determine the rate and routes of elimination, which can include urine, feces, and bile. evotec.combioivt.com These studies often utilize radiolabeled compounds to trace the parent drug and its metabolites. evotec.com

While the specific quantitative data on the percentage of this compound excreted through different routes in animals like rats and dogs are not available in the public domain, it is known that such studies are a standard part of preclinical drug development. bioivt.comfda.gov For example, in rats, gender-specific differences in metabolism and excretion have been observed for other compounds, with fecal excretion being a primary route and significant differences in the excreted metabolites between males and females. nih.gov The elimination of drugs can be influenced by factors such as hepatic metabolism and renal clearance. nih.gov For instance, studies on other compounds in rats have shown that biliary excretion can be a major elimination pathway. nih.govxenotech.com

Comparative Cross-Species Metabolic Studies (Preclinical Focus)

Comparative metabolic studies of meobentine have been performed in rats and dogs, which are common preclinical species used in pharmaceutical development. science.gov The goal of such studies is to compare the metabolic profiles across different species to identify similarities and differences in how the drug is processed. admescope.combioivt.com This information is critical for selecting the most appropriate animal models for toxicology studies and for predicting human metabolism. fda.govbioivt.com

Significant species differences in drug metabolism are common. For example, dogs are known to lack N-acetyltransferase activity, which can lead to different metabolic pathways compared to other species like rats and humans. nih.gov In other instances, the primary route of conjugation, such as glucuronidation versus sulfation, can vary significantly between species like rats and dogs. mdpi.com

The aforementioned doctoral thesis by J.T. Warren likely contains detailed comparative metabolic data for meobentine in rats and dogs, but these specific findings are not accessible through the conducted searches. science.gov Such studies would typically identify the major and minor metabolites in each species and provide a basis for understanding potential differences in drug efficacy and toxicity. admescope.com

Mechanistic Aspects of Drug Drug and Compound Compound Interactions with Meobentine Sulfate

Pharmacodynamic Interaction Mechanisms Involving Meobentine (B1676204) Sulfate (B86663)

Pharmacodynamic interactions involve the effects of one drug on the pharmacological action of another. For Meobentine sulfate, these interactions would primarily concern its influence on the cardiovascular system in the presence of other active compounds.

Research indicates that this compound possesses some sympatholytic activity, suggesting an interaction with the autonomic nervous system. wikipedia.org It is described as a bethanidine (B1219629) derivative that lacks significant inhibitory effects on adrenergic neuronal function, which was a characteristic of its parent compound. researchgate.net However, studies in canine models show that at doses that increase the ventricular fibrillation threshold, Meobentine is associated with partial cardiac sympathetic blockade. wikipedia.org This is evidenced by a reduction in the chronotropic responses to stellate ganglion stimulation. wikipedia.org

Despite this known sympatholytic aspect of its mechanism, specific studies detailing receptor-mediated pharmacodynamic interactions between this compound and other co-administered receptor agonists or antagonists are not extensively available in the public scientific literature.

The potential for a drug to inhibit or induce metabolic enzymes, such as the cytochrome P450 (CYP) family, is a primary mechanism for drug-drug interactions. patsnap.comsgs.com Enzyme inhibition can lead to increased plasma concentrations and potential toxicity of co-administered drugs, while induction can decrease their efficacy. numberanalytics.comsgs.com

Currently, there is no specific information available in published preclinical or clinical studies regarding the potential of this compound to inhibit or induce key enzyme systems when co-administered with other agents. Its metabolic pathways and its effect on the metabolism of other compounds have not been detailed in the available literature.

The primary antiarrhythmic effect of this compound is derived from its modulation of cardiac ion channels. As a Class III agent, it prolongs the action potential duration (APD). numberanalytics.comwikipedia.org In vitro studies on rat heart preparations have demonstrated that Meobentine (4 to 20 µM) causes a prolongation of action potential duration and a delayed and slowed return of electrical excitability. patsnap.comncats.io

Studies on isolated canine Purkinje fibers and ventricular muscle cells have provided more specific details. Meobentine prolongs the APD in Purkinje fibers and produces a use-dependent decrease in the maximum rate of depolarization (Vmax) of phase 0, an effect it shares with bethanidine. wikipedia.org This suggests an effect on sodium channels. Its ability to prolong repolarization points towards an inhibition of potassium channels, a hallmark of Class III agents. wikipedia.orggoogle.com

When compared with other antiarrhythmic agents, its profile can be distinguished. A 1985 study compared the electrophysiological effects of Meobentine, bethanidine, and the Class Ia antiarrhythmic quinidine (B1679956) on rat hearts. patsnap.com While detailed comparative data on co-administration is not provided, the study highlights the distinct mechanisms of these agents, which could predict complex interactions if used concurrently.

Table 1: Comparative Electrophysiological Effects of Meobentine and Related Compounds in Preclinical Models

| Compound | Primary Electrophysiological Effect | Ion Channel(s) Implicated | Reference |

|---|---|---|---|

| Meobentine | Prolongs action potential duration; Use-dependent decrease in Vmax | K+ channels (inhibition), Na+ channels (blockade) | wikipedia.org |

| Bethanidine | Use-dependent decrease in Vmax; minimal effect on APD | Na+ channels (blockade) | wikipedia.orgnih.gov |

| Quinidine | Prolongs action potential duration; decreases Vmax | K+ channels (inhibition), Na+ channels (blockade) | patsnap.com |

Enzyme Inhibition or Induction Related to Co-Administered Agents

Pharmacokinetic Interaction Mechanisms of this compound in Preclinical Contexts

Pharmacokinetic interactions occur when one drug alters the absorption, distribution, metabolism, or excretion (ADME) of another. Preclinical evaluation of these interactions is fundamental to drug development. bioivt.commdpi.com

The absorption of a drug can be influenced by co-administered agents that alter gastrointestinal pH, motility, or transport proteins like P-glycoprotein. nih.govrxlist.com this compound was developed for both oral and intravenous administration. researchgate.net However, specific preclinical studies detailing how its absorption might be affected by or might interfere with the absorption of other compounds are not available in the reviewed literature.

The metabolism of a drug is a frequent site of drug-drug interactions, often involving the cytochrome P450 enzyme system. mdpi.com A drug can be a substrate, inhibitor, or inducer of these enzymes, affecting the clearance of other drugs. sgs.com

A 1988 doctoral dissertation described pharmacokinetic and metabolism studies of Meobentine in rats, dogs, and humans, which included the development of a radioimmunoassay for its detection. science.gov However, the results of these studies, particularly concerning metabolic pathways and interactions with other drugs through enzyme inhibition or induction, have not been published in detail. Therefore, there is a lack of specific data on the preclinical pharmacokinetic interactions of this compound related to metabolism.

Table of Mentioned Compounds

| Compound Name |

|---|

| Amezinium metilsulfate |

| Bethanidine |

| Meobentine |

| This compound |

| Propranolol |

Transporter-Mediated Interactions

The interaction of drugs with membrane transporters is a critical determinant of their absorption, distribution, metabolism, and excretion (ADME). Transporters are proteins that facilitate the movement of substances across cell membranes and can be broadly categorized into two superfamilies: the ATP-binding cassette (ABC) transporters and the solute carrier (SLC) transporters. To date, specific studies detailing the interaction of this compound with these transporters are not available in the public domain. However, understanding the general roles of key transporters can provide a framework for potential interactions.

Drug transporters such as P-glycoprotein (P-gp, an ABC transporter) and organic anion transporting polypeptides (OATPs, SLC transporters) are frequently implicated in drug-drug interactions. nih.govxenotech.combioline.org.br P-gp functions as an efflux pump, actively transporting a wide array of xenobiotics out of cells, thereby limiting their absorption and tissue penetration. nih.govuq.edu.aumedsafe.govt.nz Conversely, OATPs, particularly OATP1B1 and OATP1B3 expressed in the liver, are uptake transporters that facilitate the entry of drugs into hepatocytes for metabolism and elimination. nih.govrcsb.org

Should this compound be identified as a substrate, inhibitor, or inducer of these or other transporters, there would be a potential for clinically significant drug-drug interactions. For instance, co-administration with a potent P-gp inhibitor could potentially increase the systemic exposure of this compound if it is a P-gp substrate. Conversely, if this compound were to inhibit a transporter like OATP1B1, it could increase the plasma concentrations of co-administered drugs that are substrates of this transporter, such as some statins. xenotech.com

A study on the disposition of this compound in human plasma following oral administration has been conducted, which utilized a radioimmunoassay for its quantification. researchgate.net While this study provides pharmacokinetic data such as plasma concentrations and half-life, it does not investigate the specific transporters involved in its disposition. researchgate.net Without dedicated in vitro or in vivo studies to assess this compound's affinity for various drug transporters, its potential for transporter-mediated interactions remains uncharacterized.

Interactive Table: Key Drug Transporters and Their General Role in Drug Interactions

| Transporter | Family | General Function | Location Examples | Potential Interaction with this compound (Hypothetical) |

| P-glycoprotein (P-gp/MDR1) | ABC | Efflux of drugs from cells | Intestine, Blood-Brain Barrier, Kidney, Liver | If a substrate, its absorption could be limited. If an inhibitor, it could increase the bioavailability of other P-gp substrates. |

| OATP1B1 | SLC | Uptake of drugs into hepatocytes | Liver | If a substrate, its hepatic uptake would be carrier-mediated. If an inhibitor, it could increase plasma levels of co-administered OATP1B1 substrates. |

| OATP1B3 | SLC | Uptake of drugs into hepatocytes | Liver | Similar to OATP1B1, potential for hepatic uptake and inhibition-based interactions. |

| BCRP | ABC | Efflux of drugs and their metabolites | Intestine, Liver, Blood-Brain Barrier | Could influence the disposition of this compound and its potential metabolites. |

| OAT1/OAT3 | SLC | Uptake of drugs into renal proximal tubule cells | Kidney | Potential role in the renal secretion of this compound or its metabolites. |

| OCT2 | SLC | Uptake of organic cations into renal cells | Kidney | As a cationic compound, Meobentine could potentially interact with this transporter, affecting its renal clearance. |

Protein Binding Displacement Effects

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), is a key pharmacokinetic parameter. nih.gov Only the unbound (free) fraction of a drug is pharmacologically active and available for distribution to tissues, metabolism, and excretion. High plasma protein binding can act as a reservoir, prolonging a drug's duration of action.

Drug-drug interactions can occur when two drugs compete for the same binding site on a plasma protein. sigmaaldrich.com The administration of a second drug can displace the first from its binding sites, leading to a transient increase in the free concentration of the displaced drug. This effect is most significant for drugs that are highly protein-bound (e.g., >90%) and have a narrow therapeutic index.

Specific data on the plasma protein binding percentage of this compound and the proteins to which it primarily binds are not extensively documented in the available literature. One study notes the development of a radioimmunoassay for this compound where antisera were raised in rabbits using a conjugate of bovine serum albumin and a Meobentine analog. researchgate.net This suggests that Meobentine has the capacity to bind to albumin, but it does not provide quantitative data on the extent of this binding in human plasma. researchgate.net

Basic drugs tend to bind to AAG, while acidic and neutral drugs often bind to albumin. nih.gov As a guanidinium (B1211019) compound, Meobentine is basic and would be expected to bind to AAG, although binding to albumin is also possible. nih.govnih.gov Without specific studies, such as those using equilibrium dialysis or ultrafiltration, the precise fraction of this compound bound to plasma proteins and its potential for displacement interactions remain speculative. mdpi.com

Interactive Table: Plasma Proteins and Drug Binding Characteristics

| Plasma Protein | Typical Drug Ligands | Binding Characteristics | Potential Interaction with this compound (Hypothetical) |

| Albumin | Acidic and neutral drugs, some basic drugs | High concentration in plasma, multiple binding sites (e.g., Sudlow sites I and II). nih.govmdpi.com | Meobentine may bind to albumin. Co-administration with other albumin-bound drugs could lead to competitive displacement. |

| Alpha-1-Acid Glycoprotein (AAG) | Basic and neutral drugs | Lower concentration than albumin, but a high-affinity binding site for many basic drugs. nih.govfrontiersin.org Its levels can increase during inflammatory conditions. nih.gov | As a basic compound, Meobentine is a candidate for binding to AAG. Displacement by or of other basic drugs is a theoretical possibility. |

| Lipoproteins | Lipophilic drugs | Can be a significant binding protein for certain drugs. | The lipophilicity of this compound would determine its affinity for lipoproteins. |

Chemical Synthesis and Structure Activity Relationship Sar Studies of Meobentine Sulfate Analogs

Synthetic Methodologies for Meobentine (B1676204) Sulfate (B86663) and its Derivatives

The synthesis of Meobentine, chemically known as N-(4-methoxybenzyl)-N',N''-dimethylguanidine, and its analogs involves several established organic chemistry routes. A common patented synthesis begins with p-hydroxyphenylnitrile, which undergoes etherification using dimethyl sulfate, followed by reduction with Raney nickel to produce the key intermediate, 4-methoxybenzylamine. theswissbay.ch This intermediate is then reacted with S-methyl-N,N-dimethylthiourea to yield Meobentine. theswissbay.ch

A generalized scheme for producing derivatives involves condensing a substituted aniline (B41778) with an appropriately functionalized amine. google.com For instance, derivatives of N-(4-methoxybenzyl)alkenamide have been synthesized using DCC and DMAP as catalysts, showcasing routes to modify the acyl chain attached to the core structure. nih.gov

Table 1: Overview of Synthetic Routes for Guanidine (B92328) Derivatives

| Starting Materials | Key Reagents | Product Type | Reference |

|---|---|---|---|

| p-hydroxyphenylnitrile | Dimethyl sulfate, Raney Ni, S-methyl-N,N-dimethylthiourea | Meobentine | theswissbay.ch |

| S-alkylated thiourea, Amine | - | Guanidine derivatives | google.com |

| 4-methoxyaniline | Chloroformamidinium chloride, NaOH | Substituted guanidine |

Structural Modifications and their Impact on Pharmacological Activity (SAR)

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound by identifying which structural features are essential for its biological activity. gardp.org For Meobentine and its analogs, SAR studies aim to enhance pharmacological effects, improve selectivity, or reduce potential toxicity by making targeted chemical modifications. gardp.org

The core structure of Meobentine consists of a 4-methoxybenzyl group attached to a dimethylguanidine moiety. Modifications can be made to several parts of the molecule:

The Aromatic Ring: Altering the substitution pattern (e.g., position or type of substituent) on the phenyl ring can influence properties like lipophilicity and electronic distribution, which in turn affects how the molecule interacts with its biological target.

The Benzyl (B1604629) Linker: The methylene (B1212753) bridge connecting the phenyl ring and the guanidine group can be extended, shortened, or made more rigid to probe the optimal spatial arrangement for activity.

The Guanidine Group: The methylation pattern on the guanidine nitrogen atoms is critical. The number and placement of methyl groups affect the basicity (pKa) and hydrogen-bonding capacity of the guanidine head, which is often crucial for binding to biological targets like ion channels.

While specific SAR data for a wide range of Meobentine analogs is not extensively detailed in publicly available literature, general principles from related guanidine compounds can be inferred. For example, in a series of coumarin-triazole-isatin hybrids designed as cholinesterase inhibitors, the length of an alkyl linker and the electronic effects of substituents were found to significantly influence activity and selectivity. mdpi.com Similarly, studies on other antiarrhythmic agents show that a precise balance of lipophilicity and basicity is required for optimal channel blocking activity. Meobentine's action includes prolonging the action potential duration, a characteristic influenced by its interaction with cardiac ion channels. ncats.io

Table 2: Conceptual SAR of Meobentine Analogs

| Modification Site | Structural Change | Potential Impact on Activity |

|---|---|---|

| Aromatic Ring | Change substituent from 4-methoxy to 4-chloro | Alters electronic properties and lipophilicity |

| Add a second substituent (e.g., 3,4-dimethoxy) | Modifies steric bulk and binding interactions | |

| Benzyl Linker | Extend to ethylene (B1197577) (-CH2-CH2-) | Changes distance to guanidine group, affecting fit in binding pocket |

| Guanidine Group | Remove one or both methyl groups | Reduces steric hindrance, alters basicity and H-bonding potential |

Computational Chemistry and Molecular Modeling of Meobentine Sulfate Interactions

Computational modeling uses computers to simulate and study complex systems, providing insights that can guide drug design and development. nih.govatomistica.online Techniques like molecular docking and molecular dynamics (MD) simulations can predict how a molecule like Meobentine binds to its protein target, such as a cardiac ion channel. researchgate.netyoutube.com

Molecular docking studies would involve placing the 3D structure of Meobentine into the binding site of a target protein model to predict the most likely binding pose and estimate the binding affinity. youtube.com These simulations can identify key interactions, such as hydrogen bonds between the guanidinium (B1211019) group and amino acid residues (e.g., aspartate or glutamate) in the receptor, or π-π stacking between Meobentine's methoxyphenyl ring and aromatic residues like tryptophan or tyrosine. mdpi.com

For example, in docking studies of other ligands, binding energies ranging from -6.85 to -8.75 kcal/mol have been calculated to predict potent interactions. nih.gov MD simulations can further refine these findings by modeling the dynamic behavior of the ligand-protein complex over time, providing a more accurate picture of the interaction's stability. nih.gov Although specific computational studies focused solely on Meobentine are not widely published, research on related compounds demonstrates the power of these methods. For instance, modeling has been used to understand the binding modes of inhibitors in acetylcholinesterase, revealing how specific structural moieties contribute to binding affinity. nih.gov Such in silico approaches can be used to screen virtual libraries of Meobentine analogs, prioritizing the synthesis of compounds with the highest predicted activity. youtube.com

Advanced Spectroscopic and Analytical Characterization for Research Purposes

The definitive characterization of this compound and its derivatives relies on a combination of advanced spectroscopic and analytical techniques. These methods are essential for confirming the structure of newly synthesized compounds and for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating molecular structure. nih.gov

¹H NMR provides information on the number and environment of protons. For a Meobentine derivative like N-(4-methoxybenzyl)undec-10-enamide, signals would appear at specific chemical shifts: aromatic protons around 7.17-6.83 ppm, the NH proton around 6.08 ppm, the benzyl CH₂ at 4.32 ppm, and the methoxy (B1213986) (OCH₃) protons at 3.77 ppm. nih.gov

¹³C NMR identifies the different carbon atoms in the molecule, with the carbonyl carbon of an amide appearing around 173 ppm and the aromatic carbons showing distinct signals. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and its fragments, confirming its elemental composition. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in distinguishing between compounds with the same nominal mass.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for N-H stretching, C-N stretching of the guanidine group, C-O stretching of the ether, and strong bands corresponding to the sulfate counter-ion. nih.gov

Table 3: Key Spectroscopic Data for Characterizing Meobentine-Related Structures

| Technique | Information Provided | Example Application | Reference |

|---|---|---|---|

| ¹H NMR | Proton environment and connectivity | Distinguishes aromatic, benzylic, and methoxy protons. | nih.gov |

| ¹³C NMR | Carbon skeleton structure | Identifies carbonyl, aromatic, and aliphatic carbons. | nih.gov |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Confirms molecular formula (e.g., C₁₁H₁₇N₃O for Meobentine base). | chromatographyonline.com |

| Infrared (IR) Spectroscopy | Functional groups | Identifies N-H, C=N, C-O and SO₄²⁻ vibrations. | nih.gov |

| Gas Chromatography-MS (GC-MS) | Separation and identification of volatile compounds | Purity analysis and identification of synthetic byproducts. | mdpi.com |

These analytical methods, often used in combination, provide a comprehensive characterization of this compound and its analogs, which is fundamental for any research and development purpose. ebi.ac.uk

Advanced Research Methodologies Applied to Meobentine Sulfate Studies

In Vitro Assay Development and Validation for Meobentine (B1676204) Sulfate (B86663) Research

In vitro assays are fundamental to the preclinical evaluation of any drug candidate, providing crucial data on its biological activity in a controlled environment. umich.edu The development and validation of these assays must be robust, reproducible, and relevant to the compound's therapeutic target. ahajournals.org For an antiarrhythmic agent such as Meobentine sulfate, these assays are designed to probe its effects on the cellular and tissue components of the cardiovascular system.

Cell-Based Assays for Receptor Activation and Signaling

Cell-based assays are a cornerstone of modern drug discovery, allowing for the investigation of a compound's effect on cellular functions, such as receptor activation and downstream signaling pathways. ahajournals.orgslideshare.net In the context of this compound, which acts on the cardiovascular system, these assays would typically involve cell lines that endogenously or recombinantly express relevant cardiac ion channels or receptors.

The primary targets for antiarrhythmic drugs are ion channels within cardiomyocytes. frontiersin.org Therefore, cell-based assays are designed to measure the modulation of these channels. Techniques often involve the use of genetically encoded biosensors or fluorescent probes to monitor changes in ion concentration (e.g., Ca²⁺, Na⁺, K⁺) or membrane potential in response to the compound. ionbiosciences.comnih.gov For example, a common approach is to use fluorescence-based assays that measure changes in membrane potential, providing an indirect but high-throughput measure of ion channel activity. nih.gov

Furthermore, assays can be designed to assess downstream signaling events. G protein-coupled receptors (GPCRs) are also significant targets in cardiovascular pharmacology. ionbiosciences.com Assays measuring the production of second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP₃) can elucidate a compound's impact on these signaling cascades. slideshare.net Technologies like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are employed to monitor the dynamic interactions between receptors and their signaling partners in living cells. slideshare.net For a compound like this compound, these assays would be critical in identifying its precise molecular mechanism of action, whether it directly blocks an ion channel or modulates a signaling pathway that in turn affects ion channel function.

A recent development in this area is the use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). These cells provide a more physiologically relevant model compared to immortalized cell lines, as they possess the genomic background of the donor and can recapitulate arrhythmia in vitro. nih.gov Combining hiPSC-CMs with microelectrode arrays (MEAs) allows for the simultaneous monitoring of cell viability and electrophysiological parameters like beat rate and field potential duration, offering a comprehensive platform for evaluating the efficacy and potential cardiotoxicity of antiarrhythmic compounds. nih.govresearchgate.net

| Assay Type | Principle | Relevance to this compound Research |

| Ion Flux Assays | Measures the movement of ions (e.g., K⁺, Na⁺, Ca²⁺) across the cell membrane, often using fluorescent indicators or radioisotopes. labinsights.nl | Directly assesses the primary function of ion channels, which are the main targets for antiarrhythmic drugs. ionbiosciences.com |

| Membrane Potential Assays | Utilizes voltage-sensitive fluorescent dyes to detect changes in the electrical potential across the cell membrane. nih.gov | Provides a functional readout of the integrated activity of multiple ion channels, reflecting the overall effect on cardiomyocyte excitability. |

| Second Messenger Assays | Quantifies the levels of intracellular signaling molecules like cAMP or IP₃ following receptor activation. slideshare.net | Elucidates effects on G-protein coupled receptor pathways that can modulate cardiac function. |

| BRET/FRET Assays | Measures protein-protein interactions (e.g., receptor-G protein coupling) in real-time within living cells. slideshare.net | Offers detailed mechanistic insights into how the compound interacts with its molecular target. |

| hiPSC-CMs on MEA | Records the extracellular field potentials from a monolayer of beating human cardiomyocytes derived from stem cells. nih.gov | Provides a highly relevant human model to test for antiarrhythmic effects and pro-arrhythmic risk simultaneously. nih.gov |

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a drug discovery process that leverages automation to rapidly assess large numbers of compounds for a specific biological activity. ahajournals.org This methodology is crucial for identifying initial "hits" from vast chemical libraries. ahajournals.org For antiarrhythmic drug discovery, HTS assays are typically focused on ion channel modulation. frontiersin.org

The evolution of HTS for ion channels has progressed from ligand-binding assays to more functional, cell-based readouts. labinsights.nl Modern HTS platforms for ion channels often employ fluorescence-based methods, such as those monitoring ion flux or membrane potential, due to their scalability and compatibility with automated liquid handling and detection systems. ionbiosciences.comnih.gov These assays can be configured to screen for either inhibitors or activators of a particular ion channel. nih.gov

Automated electrophysiology has emerged as a powerful HTS technology. sophion.com Planar-array patch-clamp systems, for instance, allow for the direct measurement of ion channel currents from numerous cells in parallel, combining the high-information content of traditional patch-clamping with the throughput required for screening campaigns. ahajournals.orgsophion.com While historically, such screens were low-capacity, these technological advancements have made it feasible to screen thousands of compounds to identify novel ion channel modulators. ahajournals.org Although specific HTS campaigns for this compound are not detailed in publicly available literature, its development would have likely involved similar HTS strategies to identify its activity profile against various cardiac ion channels.

Isolated Organ and Tissue Preparations for Pharmacological Evaluation

Isolated organ and tissue preparations serve as an essential intermediate step between cell-based assays and in vivo studies. cuni.cz These ex vivo models allow for the investigation of a drug's pharmacological effects in a more complex, multicellular environment while remaining in a controlled setting, free from systemic homeostatic influences. cuni.cznih.gov

For cardiovascular drugs like this compound, the most relevant preparations are isolated hearts (Langendorff preparation), papillary muscles, or strips of cardiac or vascular tissue. ahajournals.orgnih.gov In a Langendorff setup, a mammalian heart is excised and retrogradely perfused through the aorta with an oxygenated physiological solution, allowing it to continue beating. slideshare.net This model enables the detailed study of a drug's effects on heart rate, contractility, coronary flow, and cardiac electrophysiology, including action potential duration and arrhythmia susceptibility. slideshare.netnih.gov

Isolated tissue strips, such as from the atria or ventricles, can be mounted in an organ bath to measure contractile force (inotropic effects) or electrical activity. ahajournals.org These preparations have been a mainstay in pharmacology for decades to screen for antiarrhythmic activity, such as the ability to slow the maximum upstroke velocity of the action potential (Class I activity) or prolong its duration (Class III activity). ahajournals.orgahajournals.org The response of these isolated tissues to a compound provides crucial information about its integrated physiological effect, which helps in predicting its potential efficacy and mechanism of action in a whole organism. cuni.cz

| Preparation | Parameters Measured | Relevance to this compound Research |

| Langendorff Perfused Heart | Heart rate, contractility, coronary flow, ECG, action potentials, arrhythmia induction. slideshare.netnih.gov | Provides a comprehensive assessment of the drug's overall effect on cardiac function and electrophysiology in an intact organ. nih.gov |

| Isolated Atrial/Ventricular Muscle | Contractile force (inotropic effects), action potential characteristics. ahajournals.org | Allows for the differentiation of drug effects on different regions of the heart and detailed study of electrophysiological changes. |

| Isolated Papillary Muscle | Force of contraction, effective refractory period. | Useful for studying the effects on ventricular muscle contractility and refractoriness, key parameters in arrhythmia. |

| Coronary Artery Rings | Vasoconstriction or vasodilation. | Investigates potential effects on coronary blood flow, which can be relevant to the drug's overall cardiovascular profile. |

Analytical Chemistry Techniques for this compound and Metabolite Quantification

The development and application of precise and sensitive analytical methods are critical for the characterization of a drug substance and for studying its pharmacokinetic profile. For this compound, this involves techniques capable of separating and quantifying the parent drug and its metabolites in various matrices, as well as elucidating their chemical structures.

Chromatographic Methods (e.g., HPLC, LC-MS)

Chromatographic techniques are the cornerstone of pharmaceutical analysis, providing the means to separate complex mixtures into their individual components.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quality control, stability testing, and quantification of pharmaceuticals. ionbiosciences.comahajournals.org A stability-indicating HPLC method would be developed for this compound to ensure its purity and to detect any potential degradation products in the drug substance or formulated product. ionbiosciences.com Such methods typically use a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ionbiosciences.comahajournals.org Detection is commonly performed using an ultraviolet (UV) spectrophotometer at a wavelength where the analyte absorbs maximally. ionbiosciences.com Quantification is achieved by comparing the peak area or height of the analyte to that of a reference standard. ahajournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the powerful separation capabilities of LC with the highly sensitive and selective detection of mass spectrometry. This makes it the gold standard for quantifying drugs and their metabolites in biological fluids such as plasma and urine. nih.govahajournals.org An LC-MS/MS method for this compound would involve extracting the drug and its metabolites from the biological matrix, separating them on an HPLC column, and then detecting them with the mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. ahajournals.org

While a specific LC-MS method for Meobentine has not been detailed in recent literature, a radioimmunoassay was developed for its quantification in human plasma. This assay was capable of detecting less than 0.4 ng/ml of Meobentine. ahajournals.orgnih.gov The study identified N-desmethylmeobentine and O-desmethylmeobentine as metabolites, which showed low cross-reactivity in the assay, indicating the high specificity of the developed antiserum. ahajournals.org Modern drug development would almost certainly employ LC-MS/MS for such bioanalysis due to its superior specificity, wider dynamic range, and ability to simultaneously quantify multiple analytes without the need for radiolabeling. nih.gov

| Technique | Principle | Application in this compound Studies |

| HPLC-UV | Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. ionbiosciences.com | Purity testing, stability analysis, and quantification of the active pharmaceutical ingredient in dosage forms. ahajournals.org |

| LC-MS/MS | Separation by HPLC followed by ionization and mass analysis of the parent molecule and its fragments. nih.gov | Highly sensitive and selective quantification of Meobentine and its metabolites (N-desmethylmeobentine, O-desmethylmeobentine) in biological matrices (plasma, urine) for pharmacokinetic studies. slideshare.netnih.gov |

| Radioimmunoassay (RIA) | A competitive binding assay using a specific antibody and a radiolabeled antigen to quantify a substance. ahajournals.org | Historically used for sensitive quantification of Meobentine in human plasma, demonstrating its absorption and disposition. ahajournals.orgnih.gov |

Advanced Spectrometric Techniques for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elucidating the structure of chemical compounds. cuni.cz When coupled with separation techniques like HPLC or gas chromatography (GC), it becomes an indispensable tool in drug metabolism studies and impurity profiling. frontiersin.org

For the structural elucidation of this compound metabolites or degradation products, high-resolution mass spectrometry (HRMS) is employed. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound with high confidence.

Tandem mass spectrometry (MS/MS) is used to gain further structural information. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, offering clues about its substructures. By interpreting these fragmentation patterns, chemists can piece together the structure of an unknown metabolite or impurity. cuni.cz Computational tools and spectral libraries are increasingly used to aid in this interpretation and even predict fragmentation patterns to help confirm proposed structures. The combination of chromatographic separation with HRMS and MS/MS is essential for identifying and characterizing the low-level metabolites of this compound, such as the N- and O-desmethylated forms, in complex biological samples. ahajournals.org

Radioisotopic Labeling and Detection Methods

Radioisotopic labeling is a powerful technique used to track the metabolic fate of a drug within a biological system. wikipedia.org By incorporating a radioactive isotope into the chemical structure of this compound, researchers can monitor its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and specificity.

Radioisotopic Labeling of this compound:

The selection of a suitable radioisotope is critical and depends on factors such as the type of radiation emitted, half-life, and ease of incorporation into the molecule. For a compound like this compound, several isotopes could be considered. For instance, tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) are common choices for labeling organic molecules. metwarebio.com A study on the antiarrhythmic drug amiodarone (B1667116) utilized iodine-123 (¹²³I) for radiolabeling, a method that could potentially be adapted for this compound. nih.gov The process involves replacing a specific atom in the this compound molecule with its radioactive counterpart. wikipedia.org

Detection Methods:

Once labeled, the movement and localization of radiolabeled this compound can be detected through various methods:

Autoradiography: This technique allows for the visualization of the distribution of the radiolabeled compound in tissue slices, providing a detailed picture of its localization in specific organs or even subcellular compartments. nih.gov

Liquid Scintillation Counting: This method quantifies the amount of radioactivity in a sample, enabling the measurement of this compound concentrations in various tissues and fluids over time. creative-proteomics.com

Positron Emission Tomography (PET): If a positron-emitting isotope is used for labeling, PET can be employed for non-invasive, in-vivo imaging of the drug's distribution in real-time within a living organism. creative-proteomics.com

Table 1: Comparison of Radioisotopic Labeling and Detection Methods

| Method | Principle | Key Advantages | Common Applications in Drug Research |

|---|---|---|---|

| Autoradiography | Detection of radioactive emissions on a photographic film or emulsion. nih.gov | High-resolution visualization of isotope distribution in tissues. | Determining organ and subcellular drug localization. |

| Liquid Scintillation Counting | Measurement of light flashes produced by radioactive decay in a liquid scintillator. creative-proteomics.com | Highly sensitive and quantitative. | Quantifying drug concentration in biological samples. |

| Positron Emission Tomography (PET) | In-vivo imaging of positron-emitting radionuclides. creative-proteomics.com | Non-invasive, real-time, 3D imaging of drug distribution. | Studying pharmacokinetics and target engagement in living animals. |

Preclinical Animal Model Development and Refinement for this compound Research

The evaluation of an antiarrhythmic agent like this compound relies heavily on the use of appropriate preclinical animal models that can replicate the electrophysiological abnormalities observed in human cardiac arrhythmias. nih.gov The choice of animal model is crucial and is guided by the specific research question being addressed. ahajournals.org

Development of Animal Models for Arrhythmia Research:

A variety of animal models have been developed to study different types of cardiac arrhythmias:

Rodent Models (Mice and Rats): These models are often used in the initial stages of drug screening due to their cost-effectiveness and the availability of genetic manipulation techniques. ahajournals.org They are particularly valuable for investigating the molecular and cellular mechanisms of arrhythmias. mdpi.com

Rabbit Models: Rabbits have been extensively used to study various aspects of cardiac electrophysiology, including atrial and ventricular fibrillation. nih.gov

Canine Models: Dogs have a cardiac electrophysiology that is similar to humans, making them a valuable model for studying drug-induced arrhythmias and the efficacy of antiarrhythmic drugs. frontiersin.org

Porcine (Pig) Models: The pig heart shares many anatomical and physiological similarities with the human heart, making it a highly relevant model for translational research, especially for studying atrial fibrillation and testing interventional therapies. mdpi.comfrontiersin.org

Non-human Primate Models: While used less frequently due to ethical and cost considerations, non-human primates offer the closest physiological comparison to humans for certain complex cardiac studies. nih.gov

Refinement of Animal Models for this compound Research:

To specifically investigate the effects of this compound, these general arrhythmia models may be further refined. For example, if this compound is being developed for atrial fibrillation, models where this condition is induced, such as through rapid atrial pacing, would be employed. nih.gov The refinement process also involves optimizing surgical procedures, and data acquisition and analysis techniques to obtain the most relevant and reproducible results. The ultimate aim is to have a model that can accurately predict the therapeutic potential of this compound in humans. frontiersin.orgnih.gov

Table 2: Characteristics of Preclinical Animal Models for Cardiac Arrhythmia Research

| Animal Model | Key Advantages | Common Arrhythmias Studied | Relevance to Human Arrhythmias |

|---|---|---|---|

| Mouse | Genetic manipulation, cost-effective. ahajournals.org | Inherited channelopathies, cardiomyopathies. ahajournals.org | Useful for mechanistic studies, but differences in heart rate and size can be a limitation. ahajournals.org |

| Rabbit | Well-established models for various arrhythmias. nih.gov | Atrial and ventricular fibrillation, Torsades de Pointes. nih.gov | Good for studying repolarization and certain types of fibrillation. |

| Dog | Similar cardiac electrophysiology to humans. frontiersin.org | Drug-induced long QT syndrome, ventricular tachycardia. frontiersin.org | High translational relevance for electrophysiological studies. |

| Pig | Similar heart size and anatomy to humans. mdpi.com | Atrial fibrillation, myocardial ischemia-induced arrhythmias. mdpi.com | Excellent for testing interventional procedures and for translational research. mdpi.com |

Future Directions and Unexplored Avenues in Meobentine Sulfate Research

Identification of Novel Pharmacological Targets for Meobentine (B1676204) Sulfate (B86663)

The current understanding of Meobentine's antiarrhythmic effects primarily revolves around its ability to increase the ventricular fibrillation threshold and its influence on cardiac action potentials. nih.gov However, the complete landscape of its pharmacological interactions is likely more complex. Future research should focus on identifying novel molecular targets to elucidate a more comprehensive mechanism of action and potentially uncover new therapeutic indications.

Initial studies have pointed towards its effects on cardiac ion channels and adrenergic systems. nih.gov A deeper dive into its interaction with various receptor subtypes and downstream signaling pathways is warranted. Techniques such as affinity chromatography, and chemical proteomics could be employed to identify direct binding partners of Meobentine sulfate within the proteome. Furthermore, exploring its effects on non-dopaminergic and non-serotonergic systems, including glutamate (B1630785) and acetylcholine (B1216132) pathways, could reveal previously unknown pharmacological activities. nih.gov

Table 1: Potential Areas for Novel Target Identification

| Potential Target Class | Rationale | Investigative Approaches |

| Ion Channels | Existing data shows effects on action potential duration. nih.gov | Patch-clamp electrophysiology on a wider array of cardiac and neuronal ion channels. |

| G-Protein Coupled Receptors (GPCRs) | To explore sympatholytic actions beyond known effects. nih.gov | Radioligand binding assays, functional assays (e.g., cAMP, calcium flux). |

| Kinases and Phosphatases | To investigate modulation of intracellular signaling cascades. | Kinase/phosphatase activity assays, phosphoproteomics. |

| Transporters | To understand potential modulation of neurotransmitter reuptake. | In vitro transporter uptake and inhibition assays. |

Exploration of Alternative Preclinical Efficacy Models for this compound

Traditional preclinical research has heavily relied on animal models, which, while valuable, may not always perfectly translate to human physiology. biobide.comnih.gov The future of this compound research should incorporate a diverse range of alternative preclinical models to enhance the predictive value of efficacy studies. biobide.com

The development and use of in vitro models using human cells and tissues are paramount. biobide.com This includes utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to create patient-specific models of cardiac arrhythmias. Such models can offer insights into how genetic variability might influence a patient's response to this compound. Additionally, organ-on-a-chip technologies, which are microfluidic devices mimicking the structure and function of human organs, can provide a more dynamic and physiologically relevant environment for testing. biobide.comdiaglobal.org

Table 2: Alternative Preclinical Models for this compound Efficacy Testing

| Model Type | Advantages | Potential Applications for this compound |

| Human iPSC-Cardiomyocytes | Patient-specific disease modeling, reduced animal use. | Assessing antiarrhythmic efficacy in genetic arrhythmia syndromes. |

| Organ-on-a-Chip | Mimics human organ-level physiology, allows for dynamic studies. biobide.comdiaglobal.org | Evaluating cardiac and potential off-target effects in a multi-organ context. |

| In Silico Computer Modeling | High-throughput screening, prediction of drug-target interactions. biobide.com | Simulating the effects of Meobentine on cardiac electrophysiology. |

| Zebrafish Larvae | Rapid development, genetic tractability, organs similar to humans. biobide.com | High-throughput screening for antiarrhythmic activity and developmental toxicity. |

Advanced Structural Biology Approaches for this compound Ligand-Target Complexes

A detailed understanding of how this compound interacts with its molecular targets at an atomic level is crucial for rational drug design and the development of second-generation compounds with improved efficacy and specificity. Advanced structural biology techniques offer the tools to visualize these interactions. plos.orgfrontiersin.org

While traditional X-ray crystallography provides a static picture, newer methods like cryogenic electron microscopy (cryo-EM) can determine the structures of large protein complexes in their near-native state. scilifelab.se Time-resolved crystallography can capture the dynamic process of ligand binding, offering insights into the conformational changes that occur upon interaction. frontiersin.org Furthermore, integrating these structural approaches with computational methods like molecular docking can predict and refine the binding mode of this compound with its targets. nih.gov

Development of Mechanistic Predictive Models for this compound Activity

To move beyond descriptive studies and towards a predictive understanding of this compound's effects, the development of mechanistic models is essential. wur.nlugent.be These models integrate data from various sources to simulate the drug's behavior and its impact on biological systems.

Quantitative systems pharmacology (QSP) models can be developed to link the molecular actions of this compound to its physiological effects on the heart. nih.gov These models can incorporate information on its pharmacokinetics, its interactions with multiple targets, and the downstream signaling pathways to predict its antiarrhythmic efficacy and potential for adverse effects. nih.gov Machine learning algorithms can be integrated with these mechanistic models to analyze large datasets and identify complex patterns that may not be apparent through traditional analysis. wur.nlwur.nl This combined approach can help in predicting clinical outcomes and personalizing treatment strategies. nih.gov

Integration of Omics Technologies in this compound Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has the potential to revolutionize our understanding of this compound's mechanism of action and its effects on the body as a whole. nih.govresearchgate.net An integrated multi-omics approach can provide a comprehensive view of the molecular changes induced by the drug. frontiersin.orgmdpi.com

For instance, transcriptomics can reveal changes in gene expression in cardiac cells following treatment with this compound, while proteomics can identify alterations in protein levels and post-translational modifications. researchgate.net Metabolomics can provide a snapshot of the metabolic changes that occur, offering insights into the drug's impact on cellular energy and signaling pathways. mdpi.com By integrating these different omics datasets, researchers can construct a more complete picture of the drug's biological effects and identify potential biomarkers for treatment response. nih.gov

Table 3: Application of Omics Technologies in this compound Research

| Omics Technology | Potential Insights |

| Genomics | Identify genetic variants that influence drug response (pharmacogenomics). vanderbilt.edu |

| Transcriptomics | Characterize changes in gene expression profiles in response to the drug. researchgate.net |

| Proteomics | Identify protein targets and pathways modulated by the drug. researchgate.net |

| Metabolomics | Analyze changes in metabolic pathways and identify biomarkers of drug effect. mdpi.com |

By pursuing these future directions, the scientific community can build upon the existing knowledge of this compound, potentially unlocking new therapeutic applications and paving the way for the development of more effective and safer antiarrhythmic drugs.

Q & A

Q. How should researchers design experiments to evaluate the electrophysiological effects of Meobentine sulfate on cardiac tissue?

- Methodological Answer: Use isolated heart preparations (e.g., Langendorff-perfused hearts) or in vivo arrhythmia models to measure parameters like Effective Refractory Period (ERP) and Ventricular Tachycardia Cycle Length (VT-CL). Dose-response studies (e.g., 5–20 mg/kg) with rigorous controls should be implemented, as demonstrated in studies showing ERP reduction and VT-CL prolongation with increasing doses . Include error bars to account for variability and ensure statistical power through repeated trials .

Q. What criteria should guide the selection of this compound dosage ranges in preclinical studies?

- Methodological Answer: Base dosage on prior pharmacokinetic data and toxicity profiles. For electrophysiological studies, incremental dosing (e.g., 5, 10, 20 mg/kg) allows observation of threshold effects and saturation points. Ensure alignment with therapeutic indices observed in earlier trials, where higher doses (20 mg/kg) showed significant ERP reduction but potential pro-arrhythmic risks .

Q. How can researchers validate the reproducibility of this compound’s antiarrhythmic effects across different experimental models?

- Methodological Answer: Cross-validate findings using multiple models (e.g., ischemia-induced arrhythmia models, digitalis-toxicity models). Standardize measurement protocols for ERP and VT-CL across labs and report raw data with confidence intervals to enable meta-analysis .

Advanced Research Questions

Q. What statistical approaches are recommended to resolve contradictions in this compound’s dose-response relationships across studies?

- Methodological Answer: Apply multivariate regression to account for confounding variables (e.g., species differences, anesthesia protocols). Meta-analytic techniques, such as random-effects models, can harmonize disparate results by weighting studies based on sample size and methodological rigor . For example, reconcile ERP reduction trends at 10 mg/kg vs. 20 mg/kg using sensitivity analysis .

Q. How can mechanistic studies elucidate the ion channel targets of this compound?

- Methodological Answer: Use patch-clamp electrophysiology to isolate specific currents (e.g., , ) in cardiomyocytes. Combine with knock-out models or selective channel blockers to confirm target specificity. Cross-reference findings with structural analogs (e.g., lidocaine derivatives) to infer binding motifs .

Q. What strategies improve the translational relevance of this compound research from animal models to human arrhythmias?

- Methodological Answer: Incorporate human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess drug responses in a humanized context. Validate results against clinical arrhythmia databases (e.g., EHR data) to identify biomarkers predictive of efficacy .

Q. How should researchers address variability in VT-CL measurements observed in dose-escalation studies?

- Methodological Answer: Standardize VT induction protocols (e.g., programmed electrical stimulation) and use blinded assessors to reduce bias. Apply mixed-effects models to distinguish inter-subject variability from measurement error .

Data Analysis & Reporting Standards

Q. What are best practices for reporting qualitative and quantitative findings in this compound studies?

- Methodological Answer: Follow CONSORT or ARRIVE guidelines for preclinical studies. For qualitative insights (e.g., arrhythmia severity), use thematic analysis with intercoder reliability checks. For quantitative data, provide raw datasets, effect sizes, and exact -values (avoiding thresholds like ) .

Q. How can researchers ensure data interoperability for this compound studies in public repositories?

- Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use standardized metadata templates (e.g., ISA-Tab) to describe experimental conditions, species, and dosing regimens. Share code for custom analysis pipelines via platforms like GitHub .

Experimental Design Challenges

Q. What ethical considerations are critical when designing in vivo studies with this compound? **

- Methodological Answer: Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample size justification. For arrhythmia models, monitor ECG continuously to minimize distress. Obtain ethics committee approval with explicit justification for animal use .

Q. How can researchers mitigate confounding effects of anesthesia in this compound experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.